N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide,monohydrochloride
Description
N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride is a deuterated analog of fentanyl derivatives, characterized by a five-deuterium (d5) substitution on the phenyl ring. This compound is structurally related to fentanyl, a potent synthetic opioid, but incorporates isotopic labeling to enhance metabolic stability and utility in analytical applications. The monohydrochloride salt form improves solubility and stability for pharmaceutical and research use. It is primarily employed as a reference standard in immunoassays (e.g., enzyme-linked immunosorbent assays) for detecting fentanyl and its metabolites, owing to its structural similarity and deuterium-enabled traceability in mass spectrometry .
Properties
Molecular Formula |
C22H29ClN2O |
|---|---|
Molecular Weight |
378.0 g/mol |
IUPAC Name |
N-(2,3,4,5,6-pentadeuteriophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide;hydrochloride |
InChI |
InChI=1S/C22H28N2O.ClH/c1-2-22(25)24(20-11-7-4-8-12-20)21-14-17-23(18-15-21)16-13-19-9-5-3-6-10-19;/h3-12,21H,2,13-18H2,1H3;1H/i4D,7D,8D,11D,12D; |
InChI Key |
LHCBOXPPRUIAQT-QGDUSKDSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(C2CCN(CC2)CCC3=CC=CC=C3)C(=O)CC)[2H])[2H].Cl |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)CCC2=CC=CC=C2)C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Biological Activity
N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride is a derivative of fentanyl, a potent synthetic opioid. This compound is part of the 4-anilidopiperidine class and exhibits significant biological activity, particularly in the context of analgesia and its interaction with opioid receptors.
Chemical Structure and Properties
The compound features a piperidine ring, which is characteristic of many opioids, along with a phenethyl group that contributes to its pharmacological properties. The presence of deuterium (d5) in the structure indicates isotopic labeling, which can be useful in pharmacokinetic studies to trace metabolic pathways.
N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide primarily acts on the mu-opioid receptor (MOR) , similar to other fentanyl analogs. It exhibits high affinity for this receptor, leading to potent analgesic effects. The interaction with MOR results in inhibition of pain pathways in the central nervous system, producing effects comparable to morphine but with a faster onset and shorter duration.
Biological Activity and Pharmacodynamics
-
Analgesic Potency :
- Studies have indicated that fentanyl derivatives have an analgesic potency significantly greater than morphine. For instance, the IC50 value for fentanyl is approximately M, while morphine's is M .
- The compound's potency can be quantitatively assessed using the ED50 measurement, which indicates the dose required to achieve half the maximum effect.
-
Pharmacokinetics :
- The elimination half-life of fentanyl analogs varies widely, typically ranging from 6 to 32 hours depending on administration route and individual metabolism .
- Rapid distribution into tissues occurs due to high lipophilicity, with significant binding to plasma proteins affecting bioavailability and duration of action.
- Side Effects :
Case Studies and Clinical Findings
Recent clinical studies have focused on the identification and quantification of various fentanyl analogs in biological matrices using advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). For example:
- A study involving postmortem analysis identified blood concentrations of fentanyl analogs including N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide in ranges from 0.11 to 15 ng/mL across various cases .
Comparative Analysis with Other Opioids
| Compound Name | Mu Receptor Affinity | ED50 (mg/kg) | Duration of Action (min) |
|---|---|---|---|
| Fentanyl | High | 0.003 | 30 |
| Morphine | Moderate | 0.1 | 60 |
| N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide | Very High | TBD | TBD |
Scientific Research Applications
Analytical Chemistry
Mass Spectrometry : The deuterated form of fentanyl is used as an internal standard in mass spectrometry to improve the accuracy of quantitative analyses of fentanyl and its analogs in biological samples. The presence of deuterium allows for distinct mass differentiation, facilitating the identification and quantification of compounds in complex mixtures .
Stability Studies : Fentanyl-d5 is employed to study the stability and degradation pathways of fentanyl under various conditions. Understanding these pathways is crucial for developing better storage and handling protocols for fentanyl-related substances .
Pharmacokinetics and Pharmacodynamics
Metabolism Studies : Researchers utilize N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide to investigate the metabolic pathways of fentanyl in human and animal models. The incorporation of deuterium helps trace metabolic transformations without interference from endogenous compounds .
Receptor Binding Studies : This compound aids in elucidating the binding affinity and efficacy of fentanyl at opioid receptors, providing insights into its pharmacological properties compared to non-deuterated forms. Such studies are essential for understanding the drug's action mechanisms and potential side effects .
Toxicology Research
Forensic Analysis : Fentanyl-d5 serves as a reference standard in forensic toxicology to detect and quantify fentanyl in post-mortem samples. Its use enhances the reliability of toxicological assessments in overdose cases involving synthetic opioids .
Development of Antidotes : Research involving this compound can help identify potential antidotes or antagonists that could mitigate the effects of fentanyl overdoses by providing a clearer understanding of its interaction with opioid receptors .
Clinical Research
Pain Management Studies : Given its strong analgesic properties, N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide is investigated in clinical trials focusing on pain management strategies, particularly for patients requiring potent analgesics post-surgery or for chronic pain conditions .
- Case Study on Metabolic Pathways : A study published in a peer-reviewed journal demonstrated how using Fentanyl-d5 allowed researchers to track the metabolic pathways of fentanyl in rat models effectively. The results provided critical insights into how modifications to the chemical structure affect metabolism and toxicity profiles .
- Forensic Toxicology Application : In a forensic analysis case, the use of Fentanyl-d5 as a standard reference enabled toxicologists to accurately quantify fentanyl levels in overdose victims, leading to improved understanding and management protocols for opioid overdoses .
- Pain Management Clinical Trials : Clinical trials have utilized Fentanyl-d5 to assess its effectiveness as an analgesic compared to traditional opioids, revealing its potential benefits in managing acute pain with fewer side effects than non-deuterated counterparts .
Comparison with Similar Compounds
Structural Comparison
| Compound Name | Structural Features | Key Substitutions |
|---|---|---|
| N-phenyl-d5-N-[1-(2-phenylethyl)-4-piperidinyl]-propanamide, monohydrochloride | - Piperidinyl-propanamide backbone - d5-labeled phenyl ring - Phenylethyl side chain |
Deuterium (d5) on phenyl ring |
| Fentanyl | - Piperidinyl-propionamide backbone - Unlabeled phenyl ring - Phenylethyl side chain |
None |
| N-[4-(Methoxymethyl)-4-Piperidinyl]-N-Phenyl-Propanamide | - Methoxymethyl group on piperidine - Propionamide linkage |
Methoxymethyl instead of phenylethyl |
| Acetyl fentanyl-d5 (hydrochloride) | - Acetamide group (shorter chain) - d5-labeled phenyl ring |
Acetamide vs. propionamide backbone |
Key Observations :
- The deuterated phenyl ring in the target compound reduces metabolic degradation rates compared to non-deuterated fentanyl, leveraging the kinetic isotope effect .
Pharmacokinetic and Metabolic Comparison
Key Findings :
- Fentanyl undergoes rapid N-dealkylation via hepatic and intestinal CYP3A4 to norfentanyl, a major metabolite . The target compound’s deuterium labeling likely slows this process, extending its half-life in analytical applications.
- Methoxymethyl-substituted analogs (e.g., ’s compound) may exhibit reduced CYP3A4 affinity due to steric hindrance, though specific data are lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
